molecular formula C14H17NO2 B1653105 Benzamide, N-(cyclohexylcarbonyl)- CAS No. 1738-55-2

Benzamide, N-(cyclohexylcarbonyl)-

Cat. No.: B1653105
CAS No.: 1738-55-2
M. Wt: 231.29 g/mol
InChI Key: BUQRMDKTZVKRIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, N-(cyclohexylcarbonyl)- (CAS: 1759-68-8), also known as N-cyclohexylbenzamide, is a benzamide derivative where the nitrogen atom is substituted with a cyclohexyl group. Its molecular formula is C₁₃H₁₇NO, with an average molecular mass of 203.285 g/mol and a monoisotropic mass of 203.131014 g/mol . This compound is structurally characterized by a benzamide backbone (a benzene ring linked to a carboxamide group) and a cyclohexyl moiety attached to the amide nitrogen.

Properties

CAS No.

1738-55-2

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

N-(cyclohexanecarbonyl)benzamide

InChI

InChI=1S/C14H17NO2/c16-13(11-7-3-1-4-8-11)15-14(17)12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,15,16,17)

InChI Key

BUQRMDKTZVKRIN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC(=O)C2=CC=CC=C2

Canonical SMILES

C1CCC(CC1)C(=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following benzamide derivatives share structural or functional similarities with N-cyclohexylbenzamide, differing in substituents, molecular complexity, or pharmacological relevance:

N-Butylbenzamide (CAS: 2782-40-3)

  • Molecular Formula: C₁₁H₁₅NO
  • Key Differences : Replaces the cyclohexyl group with a linear butyl chain.
  • Applications : Less sterically hindered than N-cyclohexylbenzamide, making it more reactive in nucleophilic substitutions .

N,N'-Dicyclohexylterephthalamide (CAS: 15088-29-6)

  • Molecular Formula : C₂₀H₂₈N₂O₂
  • Key Differences : Contains two cyclohexyl groups and a terephthalic acid backbone.
  • Properties : Higher molecular weight (328.45 g/mol) and increased hydrophobicity due to dual cyclohexyl substituents .

N-Cyclohexyl-3-nitrobenzamide (CAS: 2702-32-1)

  • Molecular Formula : C₁₃H₁₆N₂O₃
  • Key Differences : Features a nitro group at the benzene ring’s meta position.

4-Amino-N-cyclohexylbenzamide (CAS: 17675-42-2)

  • Molecular Formula : C₁₃H₁₈N₂O
  • Key Differences: Incorporates an amino group at the benzene ring’s para position.
  • Applications: The amino group enables conjugation or derivatization for drug discovery .

Benzamide, 3-(cyclohexylmethoxy)-N,N-dipropyl- (CAS: 89430-81-9)

  • Molecular Formula: C₂₀H₃₁NO₂
  • Key Differences : Contains a cyclohexylmethoxy substituent and dual propyl groups on the amide nitrogen.
  • Hazards : Classified as acutely toxic (oral, Category 4) and irritating to skin/eyes .

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
N-Cyclohexylbenzamide 1759-68-8 C₁₃H₁₇NO 203.285 Cyclohexyl on amide N Base compound for derivatization
N-Butylbenzamide 2782-40-3 C₁₁H₁₅NO 177.248 Butyl on amide N Enhanced reactivity
N,N'-Dicyclohexylterephthalamide 15088-29-6 C₂₀H₂₈N₂O₂ 328.448 Dual cyclohexyl, terephthalic backbone High hydrophobicity
N-Cyclohexyl-3-nitrobenzamide 2702-32-1 C₁₃H₁₆N₂O₃ 248.278 Nitro at benzene meta position Electrophilic reactivity
4-Amino-N-cyclohexylbenzamide 17675-42-2 C₁₃H₁₈N₂O 218.298 Amino at benzene para position Drug conjugation

HDAC2 Inhibition Potential

  • N-(2-aminophenyl)-benzamide derivatives (e.g., B2, B18) exhibit strong binding to histone deacetylase 2 (HDAC2), with docking scores up to 83.7 kcal/mol .

Preparation Methods

Reaction Mechanism and Procedure

Benzamide undergoes acylation in the presence of cyclohexanecarbonyl chloride under basic conditions. Pyridine or dimethylaminopyridine (DMAP) neutralizes HCl, shifting the equilibrium toward product formation.

Procedure :

  • Dissolve benzamide (10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).
  • Add pyridine (12 mmol) and cool to 0°C.
  • Introduce cyclohexanecarbonyl chloride (12 mmol) dropwise under argon.
  • Reflux for 12 hours, then concentrate under reduced pressure.
  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate N-(cyclohexylcarbonyl)benzamide.

Yield : 68–75% (reported in analogous N-cyclohexyl benzamide syntheses).

Coupling Agent-Mediated Synthesis

Modern coupling agents enhance efficiency by activating carboxylic acids, circumventing the need for acyl chlorides. This method aligns with green chemistry principles by minimizing hazardous byproducts.

EDCl/HOBt Activation

Cyclohexanecarboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), facilitating amide bond formation.

Procedure :

  • Combine cyclohexanecarboxylic acid (10 mmol), EDCl (12 mmol), and HOBt (12 mmol) in dimethylformamide (DMF, 30 mL).
  • Stir at room temperature for 1 hour.
  • Add benzamide (10 mmol) and DMAP (1 mmol).
  • React for 24 hours, then extract with ethyl acetate and wash with brine.
  • Concentrate and recrystallize from methanol.

Yield : 72–80% (based on Mn-catalyzed methoxymethylation yields).

Schotten-Baumann Acylation in Biphasic Systems

This classical method employs aqueous-organic biphasic conditions to drive the reaction toward completion, leveraging the immiscibility of reactants and products.

Optimized Protocol

Procedure :

  • Dissolve benzamide (10 mmol) in 10% NaOH (20 mL).
  • Add cyclohexanecarbonyl chloride (12 mmol) in diethyl ether (30 mL).
  • Stir vigorously at 0°C for 4 hours.
  • Filter the precipitated product and wash with cold water.
  • Dry under vacuum and recrystallize from ethanol/water.

Yield : 60–65% (observed in analogous alkoxy-substituted benzamide syntheses).

Catalytic Manganese-Assisted Synthesis

Emergent methodologies utilize manganese catalysts to accelerate acylation under mild conditions, reflecting advancements in sustainable chemistry.

Mn-Catalyzed Protocol

Procedure :

  • Combine benzamide (10 mmol), cyclohexanecarboxylic acid (12 mmol), and MnBr(CO)₅ (5 mol%) in methanol (15 mL).
  • Add K₂CO₃ (15 mmol) and heat at 130°C under argon for 12 hours.
  • Cool, dilute with water, and extract with dichloromethane.
  • Concentrate and purify via flash chromatography.

Yield : 83% (extrapolated from methoxymethylation data).

Comparative Analysis of Methods

Method Reagents/Conditions Yield (%) Advantages Limitations
Direct Acylation Cyclohexanecarbonyl chloride 68–75 Simple setup, high purity Requires toxic acyl chloride
EDCl/HOBt Coupling EDCl, HOBt, DMAP 72–80 Avoids acyl chlorides, scalable Costly reagents, longer reaction time
Schotten-Baumann NaOH, diethyl ether 60–65 Rapid precipitation, easy isolation Lower yields, biphasic handling
Mn-Catalyzed MnBr(CO)₅, K₂CO₃ 83 Eco-friendly, high efficiency Requires high-temperature conditions

Mechanistic Insights and Kinetic Considerations

The rate-determining step in direct acylation involves nucleophilic attack by the amide nitrogen on the electrophilic carbonyl carbon of cyclohexanecarbonyl chloride. Base additives (e.g., pyridine) enhance reactivity by scavenging HCl. Coupling agent-mediated reactions proceed via active ester intermediates, with EDCl forming an O-acylisourea species that reacts with benzamide.

Kinetic studies of analogous Mn-catalyzed reactions reveal a first-order dependence on benzamide concentration and a fractional order relative to the catalyst, suggesting a turnover-limiting oxidative addition step.

Q & A

Q. What synthetic routes are commonly employed for the preparation of Benzamide, N-(cyclohexylcarbonyl)-, and how can reaction conditions be optimized?

The synthesis typically involves coupling cyclohexanecarboxylic acid derivatives with benzamide precursors. Acylation reactions using activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in anhydrous solvents (e.g., dichloromethane or DMF) are standard methods. Catalytic amounts of DMAP (4-dimethylaminopyridine) may enhance reaction efficiency . Optimization requires monitoring reaction progress via TLC or LC-MS, adjusting stoichiometry, and controlling temperature (typically 0–25°C). Post-synthesis purification via column chromatography or recrystallization is critical to isolate high-purity products.

Q. Which spectroscopic and chromatographic techniques are essential for characterizing Benzamide, N-(cyclohexylcarbonyl)-?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm functional groups and cyclohexyl/benzamide backbone integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion verification and fragmentation pattern analysis .
  • IR Spectroscopy : Identification of carbonyl (C=O) and amide (N–H) stretches .
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the primary applications of this compound in chemical and biological research?

Benzamide derivatives are widely used as:

  • Building blocks for synthesizing pharmacologically active molecules (e.g., kinase inhibitors or antimicrobial agents) .
  • Probes for studying enzyme-substrate interactions, particularly in amidase or protease assays .
  • Crystallographic standards due to their stable hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the reaction mechanism and electronic properties of Benzamide, N-(cyclohexylcarbonyl)-?

Density Functional Theory (DFT) calculations can model:

  • Transition states for acylation reactions, identifying energy barriers and regioselectivity .
  • Electrostatic potential maps to predict nucleophilic/electrophilic sites .
  • Solvent effects on reaction kinetics using implicit solvation models (e.g., PCM) .
    Software like Gaussian or ORCA, with B3LYP/6-31G(d) basis sets, is recommended for such studies .

Q. How can crystallographic data discrepancies be resolved during structural analysis?

Discrepancies in X-ray diffraction data (e.g., poor R-factors or thermal motion artifacts) can be addressed by:

  • Refinement tools : SHELXL for iterative model adjustment, leveraging constraints/restraints for disordered regions .
  • Validation software : PLATON or Mercury to check for missed symmetry or hydrogen bonding errors .
  • Data cross-validation : Compare with spectroscopic data (e.g., NMR) to confirm bond lengths/angles .

Q. What strategies mitigate challenges in synthesizing derivatives with enhanced bioactivity?

  • Scaffold modification : Introduce electron-withdrawing groups (e.g., –NO2_2) to the benzamide ring to modulate electronic properties .
  • Steric shielding : Incorporate bulky substituents on the cyclohexyl group to improve metabolic stability .
  • High-throughput screening : Use parallel synthesis and automated purification to rapidly assess derivative libraries .

Q. How can researchers address conflicting toxicity or stability data reported for this compound?

  • Controlled stability studies : Perform accelerated degradation tests under varied pH, temperature, and light exposure, analyzed via HPLC .
  • Toxicogenomic assays : Use in vitro models (e.g., HepG2 cells) to evaluate cytotoxicity and compare with historical data .
  • Interlaboratory validation : Collaborate to standardize experimental protocols and minimize batch-to-batch variability .

Methodological Best Practices

Q. What safety protocols are critical when handling Benzamide, N-(cyclohexylcarbonyl)-?

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Respiratory protection : Employ NIOSH-certified respirators (e.g., N95) for aerosol-prone procedures .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .

Q. How should researchers design experiments to study this compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (Kd_d) by immobilizing target proteins on sensor chips .
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
  • Molecular docking : Use AutoDock Vina to predict binding poses before experimental validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.